molecular formula C16H16N4O B2553853 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide CAS No. 1795441-67-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide

Cat. No. B2553853
CAS RN: 1795441-67-6
M. Wt: 280.331
InChI Key: OHUVDKMPHFLDOU-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is a compound that can be categorized within the broader class of pyridine carboxamides, which are known for their medicinal properties. These compounds have been studied for their potential in reducing iron-induced renal damage, regulating nicotinamidase activity, and providing radio- and chemosensitization . Picolinamide itself has been identified as a strong inhibitor of poly (ADP-ribose) synthetase and has shown protective effects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets .

Synthesis Analysis

The synthesis of related pyridine carboxamide derivatives has been reported in the literature. For instance, a novel compound with a pyrrolidine-1-carboxamide moiety was synthesized and characterized using various techniques including NMR, FT-IR, and MS, and its structure was confirmed by single-crystal X-ray diffraction . Similarly, the synthesis of N-phenylsulfonyl-1H-pyrrole picolinamides as modulators of the metabotropic glutamate receptor 4 (mGlu4) has been described, highlighting the steps taken to find suitable phenyl replacements for the core scaffold .

Molecular Structure Analysis

The molecular structure of picolinamide derivatives has been extensively studied. For example, the crystal structure of mixed-ligand copper(II) complexes of N-(2-pyridylethyl)picolinamide was determined by X-ray diffraction methods, revealing a square pyramidal geometry with significant π-donor ability from the central amido ligand . Additionally, the structure of a tetranickel cluster with N-(pyridin-2-yl)picolinamide ligands was elucidated, showing a unique coordination pattern .

Chemical Reactions Analysis

Picolinamide and its derivatives participate in various chemical reactions. For instance, the synthesis of imidazo[1,5-a]pyridine compounds with a picolinamidin-2-yl group involved heating with aldehydes, 2-cyanopyridine, and ammonium acetate, demonstrating the reactivity of the picolinamide moiety in heterocyclic chemistry . Moreover, the reactivity of picolinamide derivatives in ethylene oligomerization was investigated, with nickel complexes showing remarkable catalytic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinamide derivatives are influenced by their molecular structure. The electronic and bonding properties of mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide were characterized by spectroscopic measurements, and the sequence of d orbitals was assigned based on the geometry of the complexes . The rotational barriers of picolinamide were measured using dynamic nuclear magnetic resonance, providing insights into the energetics of amide rotations in these systems .

Scientific Research Applications

Amide Rotational Barriers and Their Significance

Research on picolinamide has highlighted the importance of amide rotational barriers in biology and pharmacology. A study by Olsen et al. (2003) investigated the energetics of amide rotations in picolinamide and nicotinamide, providing insights into the variations in steric interactions and pi-electron donations that influence these barriers. This knowledge is crucial for understanding the biological activity of picolinamide derivatives (Olsen, Liu, Ghaderi, Johns, Hatcher, & Mueller, 2003).

Synthesis Methods and Chemical Reactivity

He et al. (2012) developed efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds. This research showcases the versatility of picolinamide as a substrate for synthesizing a variety of compounds under mild conditions, highlighting its potential in organic synthesis (He, Zhao, Zhang, Lu, & Chen, 2012).

Anticancer Activity

The anticancer potential of picolinamide derivatives was explored by Muller et al. (2016), who synthesized Pt(II) pyridinium amidate complexes with N-(1-benzylpyridin-4(1H)-ylidene)picolinamide. These complexes were found to be cytotoxic in low micromolar ranges against various cancer cell lines, suggesting the potential of picolinamide derivatives in cancer therapy (Muller, Babak, Kubanik, Hanif, Jamieson, Hartinger, & Wright, 2016).

Protective Effects in Pancreatic Islets

A novel application of picolinamide was discovered by Yamamoto and Okamoto (1980), who found that picolinamide can inhibit poly (ADP-ribose) synthetase activity in rat pancreatic islet cells. This inhibition protects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content, suggesting potential therapeutic applications in diabetes management (Yamamoto & Okamoto, 1980).

Molecular Structures and Extraction Behavior

Research by Li et al. (2014) on the extraction of transition metal ions by picolinamides emphasized the significance of intramolecular hydrogen bonding and rotational isomerization in determining the extraction efficiency and selectivity. This study provides a basis for the application of picolinamide derivatives in selective metal ion extraction and purification processes (Li, Jia, Wang, Li, Feng, Deng, & Yuan, 2014).

Biochemical Analysis

Biochemical Properties

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it inhibits cell proliferation and induces apoptosis . The compound also affects cell signaling pathways by inhibiting the FGFR signaling, which is crucial for cell growth and survival. Additionally, it influences gene expression and cellular metabolism by modulating the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is taken up by cells through specific transporters and is distributed to different cellular compartments. Its localization and accumulation can affect its activity and function within the cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical activity .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(14-6-1-2-8-17-14)19-10-4-11-20-12-7-13-5-3-9-18-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVDKMPHFLDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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